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Compound of Interest

Compound Name: ABX196

Cat. No.: B10822185

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for ABX196 in
combination with nivolumab for the treatment of advanced hepatocellular carcinoma (HCC)
against other approved second-line therapies. The information is intended to support research,
scientific evaluation, and drug development efforts in the field of oncology.

Overview of ABX196

ABX196 is a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells.[1] Its
mechanism of action involves the potent stimulation of this specialized subset of T
lymphocytes, leading to the secretion of a large volume of cytokines that can activate a broad
anti-tumor immune response.[1][2][3] Preclinical studies in mouse models of HCC have
demonstrated that ABX196, both as a monotherapy and in combination with an immune
checkpoint inhibitor, can significantly reduce tumor growth and increase survival.[2]

Clinical Trial Results for ABX196 in Combination
with Nivolumab

A Phase 1/2 clinical trial (NCT03899254) evaluated the safety and preliminary efficacy of
ABX196 in combination with the anti-PD-1 antibody nivolumab in patients with advanced HCC
who had been previously treated with systemic therapy.
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Efficacy and Safety Data

The dose-escalation phase of the study included 10 heavily pre-treated patients. The
combination of ABX196 and nivolumab was found to be well-tolerated with no dose-limiting
toxicities or treatment-related serious adverse events reported.

Efficacy Endpoint Result
Clinical Benefit Rate 50%
Objective Response Rate (ORR) 10% (1 partial response)
Stable Disease (SD) 40% (4 patients)
Median Progression-Free Survival (PFS) - All

) 113.5 days
Patients
Median Progression-Free Survival (PFS) -

276 days

Patients with Clinical Benefit

Comparison with Alternative Second-Line Therapies
for HCC

The following tables summarize the clinical trial data for other approved second-line treatments
for advanced HCC, providing a comparative landscape for evaluating the potential of ABX196.
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Experimental Protocols
ABX196 in Combination with Nivolumab (NCT03899254)
- Phase 1/2 Dose Escalation
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o Patient Population: Adults with a confirmed diagnosis of HCC, not amenable to curative
surgery or local therapy, who have shown radiographic progression during or after at least
one prior systemic therapy. Patients were required to have an ECOG performance status of
0 or 1 and Child-Pugh class A liver function.

o Study Design: This was a 3+3 dose-escalation study.

o Treatment Regimen: Nivolumab was administered intravenously at a dose of 240 mg on
days 1 and 15 of each 28-day cycle. ABX196 was administered as an intramuscular injection
120 minutes after the nivolumab infusion on day 1 of every other 28-day cycle. The doses of
ABX196 were escalated in cohorts from 0.1 ug to 0.4 pug.

e Assessments: Tumor response was evaluated every 8 weeks using RECIST v1.1. Safety
was monitored continuously through the reporting of adverse events.

Regorafenib (RESORCE Trial)

» Patient Population: Patients with HCC who had radiological progression on sorafenib
treatment and had Child-Pugh A liver function.[12][13][14] Patients needed to have tolerated
sorafenib at a dose of at least 400 mg per day for at least 20 of the last 28 days of treatment.
[13][14]

o Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[14][15]

o Treatment Regimen: Patients were randomized 2:1 to receive either regorafenib (160 mg
once daily for the first 21 days of each 28-day cycle) or a matching placebo, in addition to

best supportive care.[16]

o Assessments: Tumor assessments were performed every 8 weeks. The primary endpoint

was overall survival.

Cabozantinib (CELESTIAL Trial)

o Patient Population: Patients with advanced HCC who had previously received sorafenib and
may have received up to two prior systemic therapies.[17][18][19] Eligible patients had a
Child-Pugh A score and an ECOG performance status of O or 1.[17][18]

» Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[17]
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o Treatment Regimen: Patients were randomized 2:1 to receive either cabozantinib (60 mg
once daily) or placebo.

e Assessments: The primary endpoint was overall survival. Secondary endpoints included
progression-free survival and objective response rate, assessed by investigators per
RECIST 1.1.[18][20]

Ramucirumab (REACH-2 Trial)

o Patient Population: Patients with advanced HCC with baseline alpha-fetoprotein (AFP) levels
of 2400 ng/mL who had progressed on or were intolerant to sorafenib.[21][22] Patients had
Child-Pugh A liver disease and an ECOG performance status of 0 or 1.[21]

» Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[21][23][24]

o Treatment Regimen: Patients were randomized 2:1 to receive either intravenous
ramucirumab (8 mg/kg every 2 weeks) or placebo.[22]

e Assessments: The primary endpoint was overall survival.

Pembrolizumab (KEYNOTE-240 Trial)

o Patient Population: Patients with a confirmed diagnosis of HCC who had radiographic
progression on or were intolerant to sorafenib.[8][25][26] Patients had Child-Pugh A liver
disease and an ECOG performance status of O or 1.[8][25][26]

o Study Design: A randomized, double-blind, placebo-controlled, phase 3 study.[8][25]

o Treatment Regimen: Patients were randomized 2:1 to receive either intravenous
pembrolizumab (200 mg every 3 weeks) or placebo, both in combination with best supportive
care.[25]

e Assessments: Tumor response was assessed every 6 weeks per RECIST v1.1 by central
imaging review.[25] The dual primary endpoints were overall survival and progression-free
survival.[7]

Nivolumab (CheckMate 040 Trial)
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» Patient Population: The sorafenib-experienced cohort included patients with advanced HCC
who had progressed on or were intolerant to sorafenib.[27][28] Patients had Child-Pugh A or
B cirrhosis.[29]

o Study Design: A phase 1/2, open-label, non-comparative, multicenter trial.[29]

o Treatment Regimen: Patients in the dose-expansion phase received intravenous nivolumab
at 3 mg/kg every 2 weeks.[27][28]

e Assessments: The primary endpoint in the dose-expansion phase was objective response
rate as assessed by the investigator using RECIST v1.1.[27]

Signaling Pathways and Experimental Workflows
Mechanism of Action of ABX196

iNKT Cell

Antigen Presenting Cell (APC)

L

Click to download full resolution via product page

Caption: ABX196 activates INKT cells via CD1d presentation, leading to cytokine release and

anti-tumor immunity.

Experimental Workflow for ABX196 Phase 1/2 Trial
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Screening & Enrollment

Patient Eligibility Criteria:
- Advanced HCC
- Prior Systemic Therapy
-ECOG PS 0-1
- Child-Pugh A

'

Informed Consent

Treatment C%cle (28 days)

Day 1:
- Nivolumab IV (240mg)
- ABX196 IM (dose escalation)

l A
Day 15:
- Nivolumab IV (240mg)

Repeat Cycle

e e e

Assessment

Tumor Assessment (RECIST 1.1)
Every 8 weeks

Endpoint Analysis:
- Safety & Tolerability
- ORR, PFS

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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